While there is no scientific research specifically on 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride, the following resources were used for this search:
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride is an aromatic organic compound classified as an arylsulfonyl chloride. Its molecular formula is C₇H₅BrClFO₃S, and it has a molecular weight of approximately 303.53 g/mol. The compound features a complex structure that includes a bromine atom, a fluorine atom, a methoxy group, and a sulfonyl chloride functional group. This combination of substituents contributes to its unique chemical properties and potential applications in organic synthesis .
Currently, there is no scientific literature available on the specific mechanism of action of FBMSC.
Due to the limited information on FBMSC, it is essential to handle it with caution, assuming the following potential hazards:
Due to the limited literature on this specific compound, detailed mechanisms and reaction conditions remain largely unexplored .
The synthesis of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride typically involves several steps:
Due to the complexity of its structure, precise reaction conditions must be optimized for successful synthesis .
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride has potential applications in:
The exact applications remain speculative due to limited research on this specific compound .
Several compounds share structural similarities with 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride | Similar halogenated methoxybenzene structure | Different position of halogens |
4-Chloro-5-fluoro-2-methoxybenzene | Contains chlorine instead of bromine | Potentially different reactivity due to chlorine |
3-Bromo-4-fluoro-benzenesulfonyl chloride | Sulfonyl group at different position | Different electronic effects from positioning |
These compounds illustrate variations in halogen substitution and sulfonyl positioning, which can significantly influence their reactivity and potential applications in organic synthesis .
Corrosive;Irritant